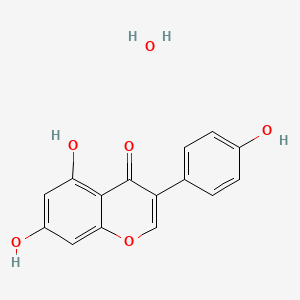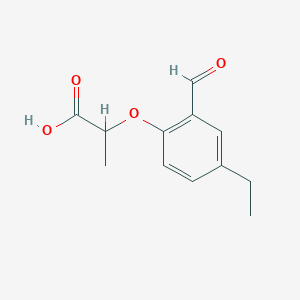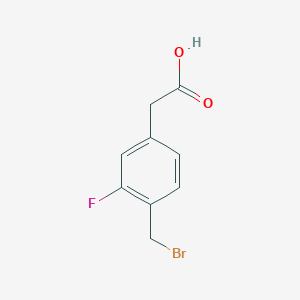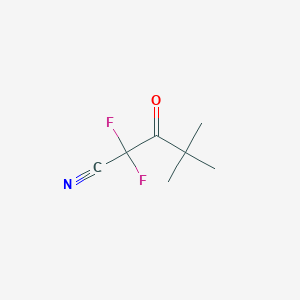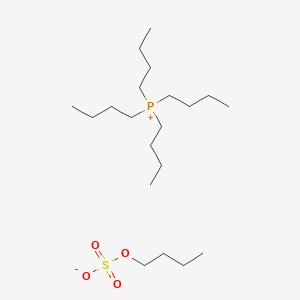
Tetrabutylphosphonium butyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylphosphonium butyl sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is particularly notable for its applications in various chemical processes due to its stability and effectiveness as a solvent and catalyst.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylphosphonium butyl sulfate typically involves the reaction of tetrabutylphosphonium hydroxide with butyl sulfate. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as follows:
Tetrabutylphosphonium hydroxide+Butyl sulfate→Tetrabutylphosphonium butyl sulfate+Water
The reaction is usually conducted at room temperature, and the product is purified through various techniques such as crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylphosphonium butyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The butyl groups in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the ionic liquid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various phosphonium oxides, while substitution reactions can yield a wide range of substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Tetrabutylphosphonium butyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: this compound is used in industrial processes such as electroplating, metal extraction, and as a component in lubricants and surfactants.
Mecanismo De Acción
The mechanism by which tetrabutylphosphonium butyl sulfate exerts its effects is primarily based on its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can enhance the solubility and reactivity of other compounds, making this compound an effective solvent and catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Tetrabutylphosphonium chloride
- Tetrabutylphosphonium hydroxide
- Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate
Uniqueness
Tetrabutylphosphonium butyl sulfate is unique due to its combination of butyl groups and sulfate anion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications where both solubility and stability are required. Additionally, its thermal stability and low volatility make it suitable for high-temperature processes.
Propiedades
Número CAS |
654057-99-5 |
|---|---|
Fórmula molecular |
C20H45O4PS |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
butyl sulfate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C4H10O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-8-9(5,6)7/h5-16H2,1-4H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
Clave InChI |
RFUIKCZZWAUNGF-UHFFFAOYSA-M |
SMILES canónico |
CCCCOS(=O)(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


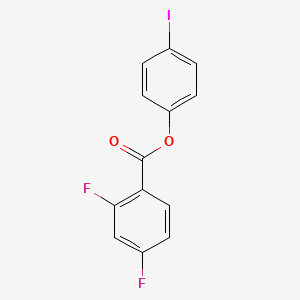
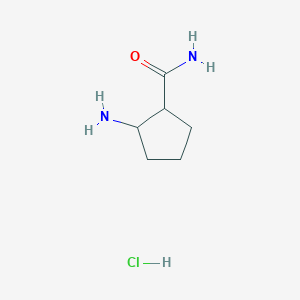

![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

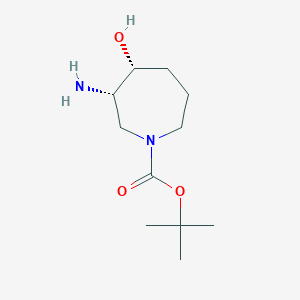

![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

